(3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine
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Overview
Description
(3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine is a compound that features a quinazoline ring attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the condensation of anthranilic acid with formamide or its derivatives.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction where a suitable pyrrolidine derivative reacts with the quinazoline intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the quinazoline or pyrrolidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the quinazoline or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or acyl groups.
Scientific Research Applications
(3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological macromolecules.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
(3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine: can be compared with other quinazoline derivatives or pyrrolidine-containing compounds.
Quinazoline Derivatives: Compounds such as gefitinib or erlotinib, which are used as anticancer agents.
Pyrrolidine-Containing Compounds: Compounds like pyrrolidine itself or its derivatives, which are used in various chemical syntheses.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines the quinazoline and pyrrolidine rings. This unique structure may confer distinct biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
(3S)-1-quinazolin-4-ylpyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c13-9-5-6-16(7-9)12-10-3-1-2-4-11(10)14-8-15-12/h1-4,8-9H,5-7,13H2/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOPLTBLHDAQTE-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=NC=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)C2=NC=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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